2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde
CAS No.: 881657-09-6
Cat. No.: VC11616912
Molecular Formula: C12H14O2
Molecular Weight: 190.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881657-09-6 |
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Molecular Formula | C12H14O2 |
Molecular Weight | 190.2 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituent Configuration
The benzopyran scaffold consists of a benzene ring fused to a six-membered oxygen-containing heterocycle (pyran). In 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, the pyran ring is partially saturated, with a single double bond remaining between positions 3 and 4. The "2H" designation indicates that the pyran ring exists in a non-aromatic, dihydro form. The two methyl groups at position 2 introduce steric hindrance, potentially influencing the compound’s conformational stability and reactivity. The carbaldehyde group at position 7 introduces an electron-withdrawing effect, which may modulate the electronic properties of the aromatic ring and facilitate nucleophilic addition reactions .
Table 1: Key Structural and Molecular Data
Property | Value/Description |
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IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde |
Molecular Formula | C₁₂H₁₄O₂ |
Molecular Weight | 190.24 g/mol |
CAS Registry Number | Not explicitly listed in provided sources |
Structural Features | Fused benzene-pyran system, dihydro pyran, 2,2-dimethyl, 7-carbaldehyde |
Spectroscopic Characterization
While experimental spectral data for the target compound are unavailable, analogous compounds provide a basis for prediction. For example, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (from ) exhibits characteristic NMR signals for aromatic protons (δ 6.70–7.10 ppm) and methylene groups adjacent to the pyran oxygen (δ 2.12–2.90 ppm). The carbaldehyde proton in the target compound would likely resonate near δ 9.8–10.0 ppm in -NMR, with carbonyl stretching vibrations around 1700–1750 cm in IR spectroscopy.
Synthetic Methodologies
Retrosynthetic Analysis
The carbaldehyde group at position 7 suggests two plausible synthetic strategies:
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Direct Introduction via Electrophilic Aromatic Substitution: A formyl group could be introduced using formylating agents (e.g., Vilsmeier-Haack reagent) on a preformed benzopyran intermediate.
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Oxidation of a Hydroxymethyl Precursor: A 7-hydroxymethyl intermediate (e.g., 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-methanol) could be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC).
Adapted Pathways from Analogous Compounds
The patent detailed in outlines a two-step synthesis for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives:
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Alkaline Condensation: Phenol derivatives react with γ-butyrolactone compounds to form intermediates.
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Acid-Catalyzed Cyclization: The intermediate undergoes ring closure to yield the benzopyran core.
For the target compound, this route could be modified by selecting a phenol precursor with a protected aldehyde group (e.g., a methoxymethyl ether) at position 7. Subsequent deprotection would unveil the carbaldehyde functionality.
Example Synthetic Route:
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Step 1: Reaction of 4-hydroxybenzaldehyde with γ-butyrolactone under basic conditions to form an intermediate.
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Step 2: Acid-catalyzed cyclization to construct the benzopyran ring.
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Step 3: Introduction of methyl groups via alkylation at position 2.
Physicochemical Properties
Predicted Physical Constants
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Boiling Point: Estimated at 320–340°C (extrapolated from , where 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one boils at 365.9°C).
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Density: ~1.2 g/cm³ (similar to nitro-substituted analogs ).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde group; limited solubility in water.
Reactivity Profile
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Aldehyde Group: Susceptible to nucleophilic attack (e.g., formation of imines with amines).
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Electrophilic Aromatic Substitution: The electron-withdrawing aldehyde directs incoming electrophiles to meta positions on the benzene ring.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
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